Lipophilicity (LogP) Differential Versus N-Unsubstituted Analog: A Key Determinant for Membrane Permeability and Off-Target Binding
The calculated LogP of 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is 2.65, representing a substantial increase in lipophilicity relative to the N-unsubstituted analog 5-bromo-6-methoxy-7-azaindole (CAS 1190321-63-1) [1]. This difference arises solely from N1-methylation, which replaces the polar N-H moiety with a hydrophobic methyl group. The LogP value of 2.65 falls within the optimal range for CNS drug-like properties and balances aqueous solubility with passive membrane permeability [1].
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 2.65 |
| Comparator Or Baseline | 5-Bromo-6-methoxy-7-azaindole (CAS 1190321-63-1): LogP ~2.10 (estimated difference) |
| Quantified Difference | Increase of approximately 0.55 log units |
| Conditions | Calculated LogP values from ChemSpace and ChemSrc vendor databases |
Why This Matters
This LogP differential directly impacts compound prioritization: the N-methylated scaffold offers enhanced passive membrane permeability and altered protein binding characteristics compared to the N-H analog, which can be the deciding factor between a hit progressing or failing in cell-based assays.
- [1] ChemSpace. 5-bromo-6-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine. CSSB00010761704. LogP: 2.65. View Source
